N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide
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Overview
Description
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities .
Preparation Methods
The synthesis of N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide typically involves the reaction of 4-hydroxyquinazoline-7-carboxylic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield .
Chemical Reactions Analysis
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates Major products formed from these reactions include quinone derivatives, amines, and substituted quinazolines.
Scientific Research Applications
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide has several scientific research applications:
Biology: It serves as a tool compound for studying the biological pathways involving quinazoline derivatives.
Medicine: It has shown potential as an anticancer agent by inhibiting specific enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), which are involved in inflammation and cancer progression . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide can be compared with other quinazoline derivatives such as:
4-Hydroxyquinazoline: Known for its anticancer and anti-inflammatory activities.
Quinazolinone derivatives: These compounds have a wide range of biological activities, including antibacterial and antifungal properties.
N-heterocyclic carbenes: Used in the synthesis of various bioactive cyclic compounds. The uniqueness of this compound lies in its specific structure, which allows it to selectively inhibit certain enzymes and pathways, making it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-cycloheptyl-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c20-15(19-12-5-3-1-2-4-6-12)11-7-8-13-14(9-11)17-10-18-16(13)21/h7-10,12H,1-6H2,(H,19,20)(H,17,18,21) |
InChI Key |
WEMPAQPBKNMOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)NC=N3 |
Origin of Product |
United States |
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